4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid
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Overview
Description
4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of cyclopropyl groups attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
- 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid
Uniqueness
4-Cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of cyclopropyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-cyclopropyl-2-(cyclopropylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c15-10(16)8-5-12-11(13-7-3-4-7)14-9(8)6-1-2-6/h5-7H,1-4H2,(H,15,16)(H,12,13,14) |
InChI Key |
GRHWZAXFXOCIJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)NC3CC3 |
Origin of Product |
United States |
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